molecular formula C29H31Cl2F3N4O3 B12352943 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride

3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride

Cat. No.: B12352943
M. Wt: 611.5 g/mol
InChI Key: DNMWHXHMDZCGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amines, naphthalenes, and benzamides.

Preparation Methods

The synthesis of 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride involves several steps. The synthetic route typically starts with the preparation of the naphthalenyl and benzamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases like potassium hydroxide (KOH) and acids like sulfuric acid (H2SO4) for catalysis . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques such as ultrasound-assisted synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the amine or benzamide groups using reagents like sodium hydride (NaH) or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and may include multiple steps, such as binding, conformational changes, and downstream signaling .

Comparison with Similar Compounds

Similar compounds to 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride include other naphthalenyl and benzamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C29H31Cl2F3N4O3

Molecular Weight

611.5 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride

InChI

InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H

InChI Key

DNMWHXHMDZCGEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.